2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid

CRTH2 antagonism PGD2 signaling β-arrestin recruitment

This moderate-affinity CRTH2 antagonist (IC50 423 nM, BRET β-arrestin assay) occupies a critical midpoint in the phenoxyacetic acid potency rank order, enabling sensitive SAR discrimination that ultrapotent analogs mask. The 4-bromo substituent improves potency 22-fold vs. des-bromo, while 2-position elaboration can boost activity >200-fold—making this scaffold ideal for lead optimization. Procure CAS 425372-86-7 to ensure target engagement fidelity; even single-substituent changes alter IC50 by >50 nM.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 425372-86-7
Cat. No. B2732834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid
CAS425372-86-7
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)O
InChIInChI=1S/C12H15BrO3/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
InChIKeyGCBNGPDJYUPSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid (CAS 425372-86-7): CRTH2 Antagonist Chemical Probe Procurement Guide


2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid (CAS 425372-86-7) is a small-molecule phenoxyacetic acid derivative that acts as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2 or GPR44) [1]. The compound belongs to a structurally focused class of CRTH2 antagonists discovered through in silico screening and subsequently confirmed by in vitro functional assays [1]. It carries a molecular formula of C12H15BrO3 and a molecular weight of 287.15 g/mol [2]. Its binding and functional antagonism have been quantified in a standardized BRET-based β-arrestin recruitment assay, providing a reproducible in vitro benchmark for comparator evaluation [1].

Why Generic Substitution of 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid Can Lead to Irreproducible CRTH2 Pharmacology


Phenoxyacetic acid-based CRTH2 antagonists display extreme sensitivity to subtle aryl substitution patterns: a change from a tert-butyl to a formyl group at the 2-position alters IC50 by >50 nM in the same BRET assay, while replacement with a 1-phenyl-1H-pyrazole-4-carbonyl moiety improves potency by more than 200-fold [1][2]. These steep structure–activity relationships mean that even “close” analogs cannot be assumed to deliver comparable target engagement unless experimentally validated under identical assay conditions. Procurement of the specific CAS 425372-86-7 compound is therefore essential for studies that require a well-characterized, moderate-affinity CRTH2 antagonist with defined in vitro potency and documented selectivity provenance [1].

Quantitative Differentiation Evidence for 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid vs Closest Analogs


Direct BRET-Based CRTH2 Antagonist Potency Comparison: 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid vs 2-(4-Bromo-2-formylphenoxy)acetic acid

In a head-to-head comparison performed within the same BRET assay measuring inhibition of PGD2-induced β-arrestin translocation in HEK293 cells, 2-[4-bromo-2-(tert-butyl)phenoxy]acetic acid (CHEMBL386348) achieved an IC50 of 423 nM, whereas the 2-formyl analog 2-(4-bromo-2-formylphenoxy)acetic acid (CHEMBL385009) exhibited weaker antagonist activity with an IC50 of 481 nM [1][2]. This 58 nM difference, although modest, is reproducible and establishes the tert-butyl variant as the slightly more potent of the two directly comparable 4-bromo-2-substituted phenoxyacetic acid probes.

CRTH2 antagonism PGD2 signaling β-arrestin recruitment

BRET Assay Potency Ranking: Positioning 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid Within the Phenoxyacetic Acid CRTH2 Antagonist Series

Within the same BRET functional assay framework, the potency rank order for phenoxyacetic acid CRTH2 antagonists is: 4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetic acid (CHEMBL217053, IC50 = 24 nM) > 2-[4-bromo-2-(tert-butyl)phenoxy]acetic acid (CHEMBL386348, IC50 = 423 nM) > 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetic acid lacking the 4-bromo substituent (CHEMBL213657, IC50 = 5,350 nM) [1][2][3]. This series demonstrates that the 4-bromo substituent is critical for potency (22-fold improvement), while the nature of the 2-substituent fine-tunes affinity over a ~18-fold range.

SAR CRTH2 antagonist phenoxyacetic acid

Selectivity and Off-Target Profile Inference: Class-Level CRTH2 Selectivity of Phenoxyacetic Acid Antagonists

The 2006 J. Med. Chem. publication that first reported the phenoxyacetic acid CRTH2 antagonist series explicitly characterizes these compounds as “highly selective antagonists” based on counter-screening against related prostanoid receptors [1]. While receptor selectivity data for CAS 425372-86-7 itself have not been published in a discrete selectivity panel, the class-level finding that closely related 4-bromo-2-substituted phenoxyacetic acids do not significantly engage DP1, EP2, EP4, or TP receptors at concentrations up to 10 μM supports the inference that this compound retains the favorable selectivity profile inherent to the chemotype [1].

CRTH2 selectivity DP1 receptor PGD2 pathway

Procurement-Relevant Application Scenarios for 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid


Moderate-Affinity CRTH2 Pharmacological Probe for In Vitro Signaling Studies

With a well-defined IC50 of 423 nM in the standardized BRET β-arrestin recruitment assay, this compound serves as a moderate-affinity CRTH2 antagonist suitable for PGD2 signaling pathway dissection in recombinant HEK293 systems [1]. Its intermediate potency allows researchers to detect subtle changes in antagonist efficacy that may be masked by ultra-potent tool compounds, making it valuable for structure–activity relationship (SAR) studies around the phenoxyacetic acid chemotype [1].

Calibration Standard for CRTH2 Antagonist Screening Cascades

Because the compound's IC50 of 423 nM occupies a clearly defined position in the potency rank order of the phenoxyacetic acid series (between the 24 nM and 5,350 nM extremes), it can serve as a reference compound for calibrating and benchmarking new CRTH2 antagonist screening assays [1][2]. Its reproducible activity across independent database entries supports its use as a cross-laboratory normalization standard [1].

Chemical Starting Point for Fragment-Based or Structure-Guided Lead Optimization

The tert-butyl and bromo substituents provide distinct structural features that can be systematically varied during lead optimization programs. The documented 18-fold potency gap between this compound and the pyrazole-carbonyl analog (CHEMBL217053) highlights the substantial gains achievable through 2-position elaboration, while retention of the 4-bromo substituent has been shown to improve potency by 22-fold relative to the des-bromo analog [1][2]. These quantitative SAR waypoints make CAS 425372-86-7 a logical starting scaffold for medicinal chemistry campaigns targeting allergic and eosinophilic inflammation [1].

Procurement for Academic CRTH2 Pharmacology Research Programs

The compound is commercially available from multiple reputable suppliers, with typical purity specifications of 95–98% and well-characterized physicochemical properties (MW 287.15, LogP 3.2) [1]. Its solid physical form and defined storage conditions (2–8°C, dry) facilitate routine handling in academic laboratory settings. Procurement of this specific CAS number ensures access to the exact chemical entity for which CRTH2 antagonist activity has been experimentally validated, thereby supporting reproducible research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.